molecular formula C18H26N2O4S2 B2725440 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034587-78-3

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2725440
CAS RN: 2034587-78-3
M. Wt: 398.54
InChI Key: ZYUREZDVUCPUSB-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H26N2O4S2 and its molecular weight is 398.54. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

Research has been dedicated to developing methodologies for the enantioselective synthesis of piperidines and related compounds, which are crucial scaffolds in many pharmacologically active molecules. For instance, Calvez et al. (1998) described the synthesis of disubstituted piperidines from (S)-methylpyroglutamate, demonstrating a pathway that may be relevant for compounds structurally related to "N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" (Calvez, Chiaroni, & Langlois, 1998).

Neuroleptic Activity

In the quest for novel neuroleptic agents, compounds structurally similar to "this compound" have been synthesized and evaluated for their potential neuroleptic activity. Iwanami et al. (1981) synthesized a series of benzamides to explore their inhibitory effects on apomorphine-induced behaviors in rats, highlighting the relationship between chemical structure and neuroleptic activity (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

High-Affinity Antagonists

Explorations into the realm of opioid receptor antagonists have led to the discovery of compounds with high affinity for κ-opioid receptors, which could be related to the therapeutic potential of "this compound" in treating depression and addiction disorders. Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, demonstrating significant potential for clinical applications (Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011).

Histone Deacetylase Inhibitors

The synthesis and evaluation of histone deacetylase inhibitors for anticancer applications have been a significant area of research. Zhou et al. (2008) reported on MGCD0103, a compound that demonstrates selective inhibition of histone deacetylases, suggesting a potential research direction for compounds like "this compound" in cancer therapy (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S2/c1-24-18(8-12-25-13-9-18)14-19-17(21)15-4-6-16(7-5-15)26(22,23)20-10-2-3-11-20/h4-7H,2-3,8-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUREZDVUCPUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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